molecular formula C14H11NO4 B2676897 Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate CAS No. 406470-75-5

Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate

Cat. No.: B2676897
CAS No.: 406470-75-5
M. Wt: 257.245
InChI Key: OKPUMERWJRCRRJ-UHFFFAOYSA-N
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Description

Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate is an organic compound with the molecular formula C14H11NO4. It is a derivative of furoic acid and contains a cyanophenoxy group, which is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-cyanophenoxy)methyl]-2-furoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate involves its interaction with various molecular targets. The cyanophenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
  • Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate
  • Methyl 5-[(4-methoxyphenoxy)methyl]-2-furoate

Uniqueness

Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific chemical reactions and applications .

Properties

IUPAC Name

methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPUMERWJRCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331377
Record name methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406470-75-5
Record name methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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